2-(3-Fluoro-4-methylphenyl)-2-butanol
Description
2-(3-Fluoro-4-methylphenyl)-2-butanol is a secondary alkanol featuring a fluorinated aromatic ring with a methyl substituent at the 4-position and a hydroxyl group on the second carbon of a butanol chain. The compound’s structure combines a chiral center (due to the hydroxyl group) with a substituted phenyl ring, influencing its physicochemical and stereochemical properties.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)9-6-5-8(2)10(12)7-9/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZIGJFYCADMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)C)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Fluoro-4-methylphenyl)-2-butanol is a compound of interest due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methyl group on the aromatic ring enhances its reactivity and interaction with biological systems. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.
- Chemical Formula : CHF
- CAS Number : Not specified in the search results.
- Molecular Structure : The compound features a secondary alcohol functional group, which is known to engage in hydrogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. As a secondary alcohol, it can form hydrogen bonds, influencing the structure and function of proteins and enzymes. Additionally, the fluorine atom may enhance the compound's binding affinity due to its electronegative nature, affecting its reactivity and interactions with cellular targets.
Enzyme Interaction Studies
The compound is being investigated for its role in enzyme-catalyzed reactions involving alcohols. Its hydroxyl group can participate in enzymatic processes, potentially serving as a substrate or inhibitor in various biochemical pathways. This characteristic makes it valuable in medicinal chemistry for developing new therapeutic agents targeting specific enzymes.
Case Studies
- Antimicrobial Efficacy : A study on related alkaloids demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be further explored for its potential as an antimicrobial agent .
- Enzyme Inhibition : Research into enzyme inhibitors has identified that secondary alcohols can modulate enzyme activity. For instance, the interaction of this compound with specific enzymes could lead to the development of novel inhibitors that may have therapeutic applications in treating diseases related to enzyme dysregulation .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-Fluoro-4-methylphenyl)ethanol | Hydroxyl group on ethyl instead of butanol | Moderate antimicrobial activity |
| 2-(3-Fluoro-4-methylphenyl)propan-1-ol | Hydroxyl group on primary carbon | Limited activity reported |
| 2-(4-Fluoro-3-methylphenyl)propan-2-ol | Fluorine and methyl groups swapped | Similar reactivity but different activity |
Comparison with Similar Compounds
Fluorinated Phenyl Derivatives
- 2-(4-Fluorophenyl)-3-methyl-1H-indole (): This indole derivative shares a fluorophenyl group but lacks the alkanol chain.
- Pyrido-pyrimidinone Derivatives (): The 2023 patent lists compounds like 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. While structurally distinct, the shared 3-fluoro-4-methylphenyl group suggests this substituent is selected for enhanced receptor binding or solubility in drug design .
Secondary Alkanols with Different Chain Lengths
Chromatography studies () highlight enantiomer separation trends for alkanols with varying carbon chains:
| Compound | Carbon Chain Length | Enantiomer Separation Efficiency (YMCA-K03 Column) |
|---|---|---|
| 2-Butanol derivatives | C4 | Complete resolution at ambient temperature |
| 4-Octanol | C8 | Partial resolution |
| 5-Decanol | C10 | No resolution |
The shorter butanol chain in the target compound likely enables better stereochemical separation compared to longer-chain analogs .
Physicochemical Properties
- Polarity: The hydroxyl group increases polarity compared to ketones like 4-Phenyl-2-butanone (), which lacks hydrogen-bonding capacity. This difference affects solubility in polar solvents and chromatographic retention times .
Chromatographic Behavior
HPLC studies () demonstrate that secondary alkanols with shorter chains (e.g., 2-butanol) achieve complete enantiomer resolution on chiral columns, whereas bulkier analogs (e.g., 5-decanol) fail to resolve. The target compound’s compact structure (C4 chain) and aromatic substituents likely favor efficient separation, though peak tailing may occur due to steric hindrance from the fluoromethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
